molecular formula C14H18BrNO B1444299 5-Bromo-2-(2-ethylpiperidin-1-YL)benzaldehyde CAS No. 1229608-66-5

5-Bromo-2-(2-ethylpiperidin-1-YL)benzaldehyde

Cat. No.: B1444299
CAS No.: 1229608-66-5
M. Wt: 296.2 g/mol
InChI Key: MPXUGUVMPWKLRI-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-ethylpiperidin-1-YL)benzaldehyde is an organic compound with the molecular formula C14H18BrNO. It is a substituted benzaldehyde, characterized by the presence of a bromine atom at the 5-position and a 2-ethylpiperidin-1-yl group at the 2-position of the benzene ring.

Scientific Research Applications

5-Bromo-2-(2-ethylpiperidin-1-YL)benzaldehyde has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in the development of new synthetic methodologies.

    Biology: The compound can be used in the study of biological systems, particularly in the design of molecules that interact with specific biological targets.

    Medicine: It has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its structural features may be exploited to design compounds with specific biological activities.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers and advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2-ethylpiperidin-1-YL)benzaldehyde can be achieved through a multi-step process. One common method involves the bromination of 2-(2-ethylpiperidin-1-yl)benzaldehyde. The reaction typically employs bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position of the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentration, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-ethylpiperidin-1-YL)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Organolithium reagents, Grignard reagents

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-ethylpiperidin-1-YL)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The presence of the bromine atom and the piperidine ring can influence its binding affinity and selectivity towards these targets. The compound may also participate in various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(2-methylpiperidin-1-YL)benzaldehyde
  • 5-Bromo-2-(2-propylpiperidin-1-YL)benzaldehyde
  • 5-Chloro-2-(2-ethylpiperidin-1-YL)benzaldehyde

Uniqueness

5-Bromo-2-(2-ethylpiperidin-1-YL)benzaldehyde is unique due to the specific combination of the bromine atom and the 2-ethylpiperidin-1-yl group. This combination imparts distinct chemical and physical properties, such as reactivity and solubility, which can be advantageous in various applications. The presence of the bromine atom also allows for further functionalization through substitution reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

5-bromo-2-(2-ethylpiperidin-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO/c1-2-13-5-3-4-8-16(13)14-7-6-12(15)9-11(14)10-17/h6-7,9-10,13H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXUGUVMPWKLRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C2=C(C=C(C=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-2-fluorobenzaldehyde (20 g, 0.099 mol) in dimethyl sulfoxide (230 mL) and water (70 mL), were added 2-ethylpiperidine (14.4 mL, 0.1083 mol) and sodium carbonate (20.88 g, 0.197 mol). The resulting mixture was heated at 110° C. for a period of 30 h. The reaction mixture was cooled to room temperature, diluted with water (1000 mL), extracted by methyl tert-butyl ether (2×500 mL), dried using sodium sulphate and concentrated under reduced pressure. The resulting crude was purified by column chromatography on silica gel (60-120 mesh) using pet ether as eluent to afford the titled compound as a yellow liquid. 1H NMR (DMSO-d6, 400 MHz) δ 10.15 (1H, s), 7.70-7.73 (2H, d), 7.22-7.25 (1H, m), 3.08-3.13 (2H, m), 2.84-2.86 (1H, m), 1.83-1.84 (1H, m), 1.34-1.67 (7H, m), 0.62-0.66 (3H, t).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
14.4 mL
Type
reactant
Reaction Step One
Quantity
20.88 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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